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molecular formula C15H20O B8608168 2-(4-Propylphenyl)cyclohexan-1-one

2-(4-Propylphenyl)cyclohexan-1-one

Cat. No. B8608168
M. Wt: 216.32 g/mol
InChI Key: PCYVMKDGJHKQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05858275

Procedure details

To 300 ml of formic acid (99%) was put 84 g of the 1,1-ethylenedioxy-4-(4-n-propylphenyl)cyclohexane mentioned above, and stirred under a reflux for 2 hours. After cooled, the reaction solution was added to 500 ml of water and extracted with 500 ml of ethyl acetate. Organic layer was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under a reduced pressure to obtain 65.6 g of 4-n-propylphenylcyclohexanone.
Quantity
300 mL
Type
reactant
Reaction Step One
Name
1,1-ethylenedioxy-4-(4-n-propylphenyl)cyclohexane
Quantity
84 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([OH:3])=O.C1CO[C:6]2([CH2:11]C[CH:9]([C:12]3[CH:17]=[CH:16][C:15]([CH2:18][CH2:19][CH3:20])=[CH:14][CH:13]=3)[CH2:8][CH2:7]2)O1>O>[CH2:18]([C:15]1[CH:14]=[CH:13][C:12]([CH:9]2[CH2:8][CH2:7][CH2:6][CH2:11][C:1]2=[O:3])=[CH:17][CH:16]=1)[CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
1,1-ethylenedioxy-4-(4-n-propylphenyl)cyclohexane
Quantity
84 g
Type
reactant
Smiles
C1OC2(CCC(CC2)C2=CC=C(C=C2)CCC)OC1
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred under
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with 500 ml of ethyl acetate
WASH
Type
WASH
Details
Organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=CC=C(C=C1)C1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 65.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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